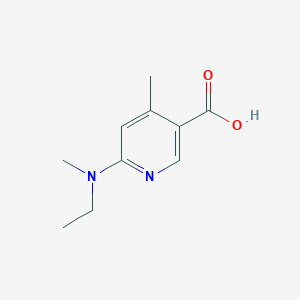
(4,5-Dibromo-1H-imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dibromo-1H-imidazol-2-yl)methanol is a chemical compound characterized by the presence of two bromine atoms attached to the imidazole ring and a hydroxymethyl group at the second position. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dibromo-1H-imidazol-2-yl)methanol typically involves the bromination of imidazole derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 4,5-dibromoimidazole with formaldehyde under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by controlled hydroxymethylation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (4,5-Dibromo-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form less substituted imidazole derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of 4,5-dibromo-1H-imidazole-2-carboxylic acid.
Reduction: Formation of 4,5-dihydroimidazole derivatives.
Substitution: Formation of 4,5-disubstituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(4,5-Dibromo-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4,5-Dibromo-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and hydroxymethyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes like cell division and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol
- (4,5-Dibromo-1H-imidazol-2-yl)ethanol
- (4,5-Dibromo-1H-imidazol-2-yl)acetic acid
Comparison: (4,5-Dibromo-1H-imidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C4H4Br2N2O |
|---|---|
Molekulargewicht |
255.90 g/mol |
IUPAC-Name |
(4,5-dibromo-1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C4H4Br2N2O/c5-3-4(6)8-2(1-9)7-3/h9H,1H2,(H,7,8) |
InChI-Schlüssel |
ATCLMCNZYPKFRX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NC(=C(N1)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13011890.png)

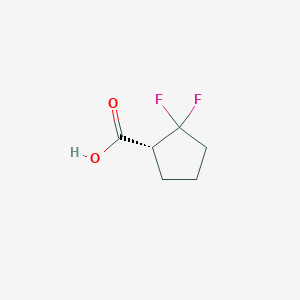
![[2-(Trifluoromethyl)oxetan-2-yl]methanamine](/img/structure/B13011907.png)
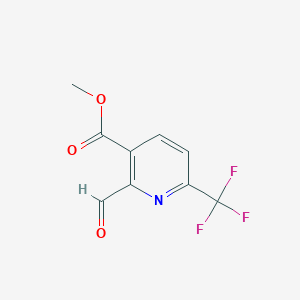

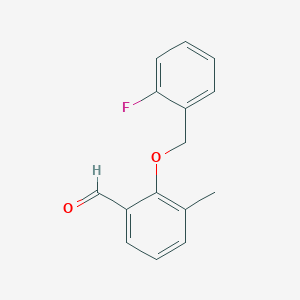
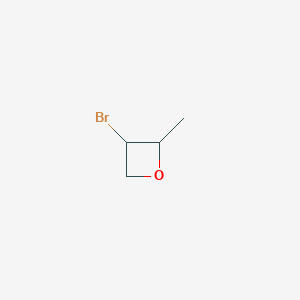
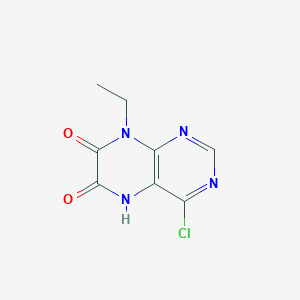
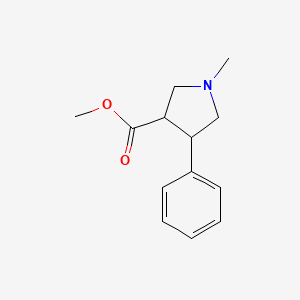
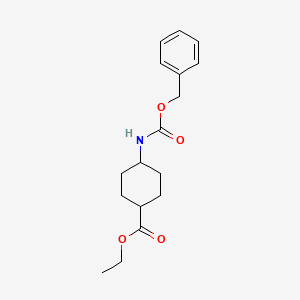

![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
